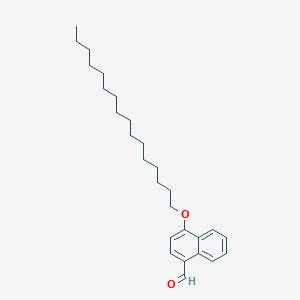
4-(Hexadecyloxy)naphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexadecyloxy)naphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthaldehydes It features a naphthalene ring substituted with a hexadecyloxy group at the 4-position and an aldehyde group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)naphthalene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which is subjected to a series of reactions to introduce the hexadecyloxy group and the aldehyde group.
Introduction of Hexadecyloxy Group: The naphthalene is first reacted with hexadecanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-(Hexadecyloxy)naphthalene.
Formylation: The resulting compound is then subjected to a formylation reaction using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the aldehyde group at the 1-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexadecyloxy)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hexadecyloxy group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-(Hexadecyloxy)naphthalene-1-carboxylic acid.
Reduction: 4-(Hexadecyloxy)naphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Hexadecyloxy)naphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-(Hexadecyloxy)naphthalene-1-carbaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hexadecyloxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthaldehyde: Lacks the hexadecyloxy group, making it less hydrophobic and potentially less bioactive.
4-Methoxynaphthalene-1-carbaldehyde: Contains a methoxy group instead of a hexadecyloxy group, resulting in different solubility and reactivity.
4-(Octadecyloxy)naphthalene-1-carbaldehyde: Similar structure but with an octadecyloxy group, which may affect its physical and chemical properties.
Uniqueness
4-(Hexadecyloxy)naphthalene-1-carbaldehyde is unique due to its long alkyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with biological membranes and proteins. This makes it a valuable compound for research in various scientific fields.
Propriétés
Numéro CAS |
54031-96-8 |
|---|---|
Formule moléculaire |
C27H40O2 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
4-hexadecoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C27H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-29-27-21-20-24(23-28)25-18-15-16-19-26(25)27/h15-16,18-21,23H,2-14,17,22H2,1H3 |
Clé InChI |
SZUAQYBEMISCSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



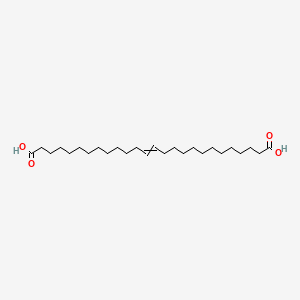
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
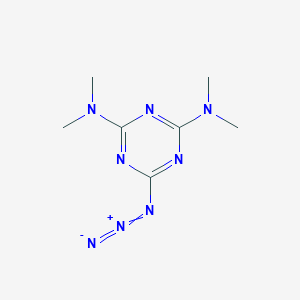
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
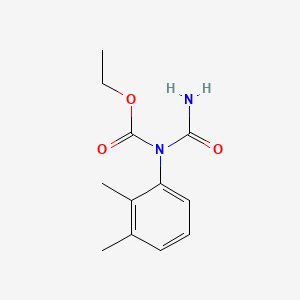
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
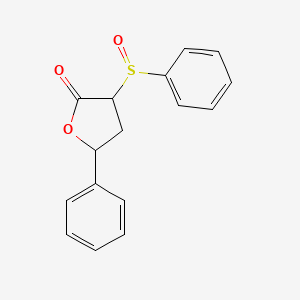
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
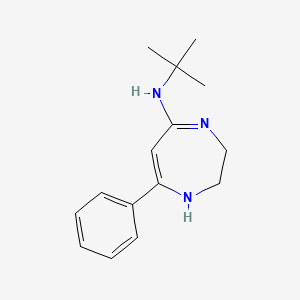
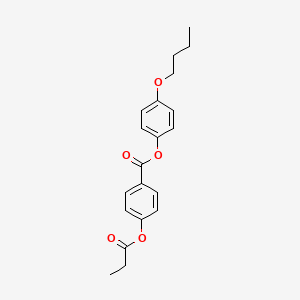
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
